REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:25])=[C:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[NH:9][C:10]=1[CH:11]=[CH:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:25])=[C:8]([C:18]([O:20][C:21]([CH3:22])([CH3:24])[CH3:23])=[O:19])[NH:9][C:10]=1[CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[O:5])[CH3:2]
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Name
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|
Quantity
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24 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C=1C(=C(NC1C=CC(=O)OCC)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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2.44 g
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Type
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catalyst
|
Smiles
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[Pd]
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Type
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CUSTOM
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Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution was stirred at room temperature overnight under a hydrogen atmosphere
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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CUSTOM
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Details
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to remove palladium on activated carbon
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Type
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WASH
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Details
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washed with a little ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1CCC(=O)OCC)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |